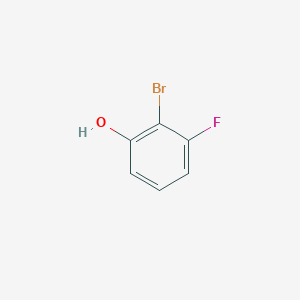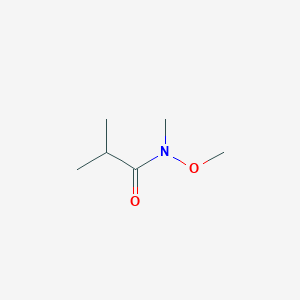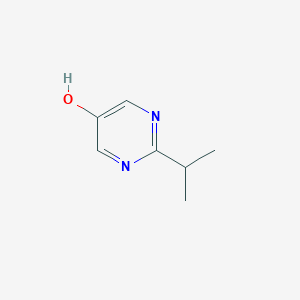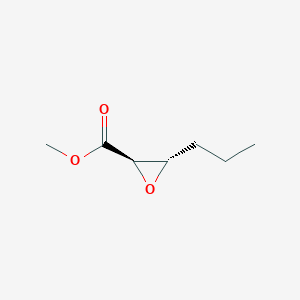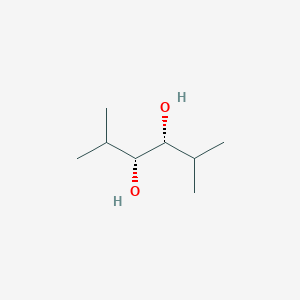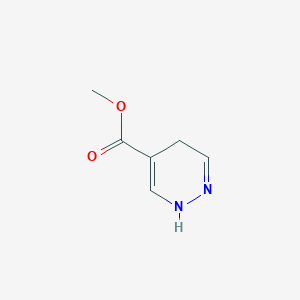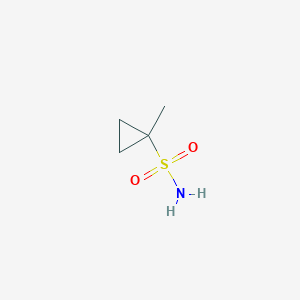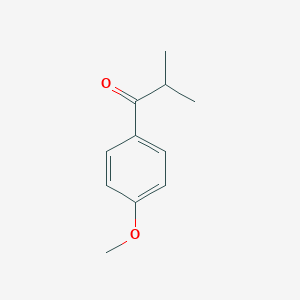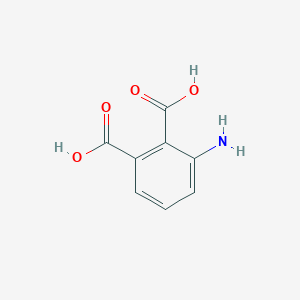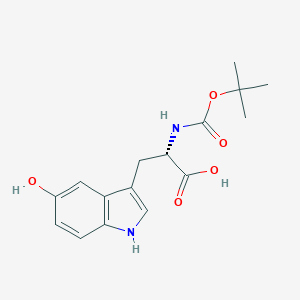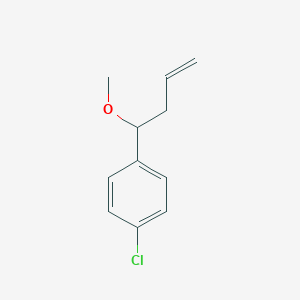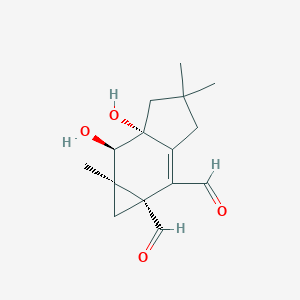
9alpha-Hydroxymerulidial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9alpha-Hydroxymerulidial is a natural product found in the roots of the plant, Merulidial. It belongs to a class of compounds known as sesquiterpene lactones and has been found to possess a range of biological activities.
Mécanisme D'action
The mechanism of action of 9alpha-Hydroxymerulidial is not fully understood, but it is believed to act through several pathways. It has been shown to inhibit the production of inflammatory cytokines, which can contribute to the development of inflammation and cancer. Additionally, 9alpha-Hydroxymerulidial has been found to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the growth and spread of tumors.
Effets Biochimiques Et Physiologiques
9alpha-Hydroxymerulidial has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of NF-kappaB, a transcription factor that plays a key role in the regulation of inflammation and cancer. Additionally, 9alpha-Hydroxymerulidial has been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can contribute to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 9alpha-Hydroxymerulidial in lab experiments is its potential therapeutic properties. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for the development of new drugs. However, one limitation of using 9alpha-Hydroxymerulidial in lab experiments is its low availability, as it is found in small quantities in the roots of the plant Merulidial.
Orientations Futures
There are several future directions for the study of 9alpha-Hydroxymerulidial. One area of research is the development of new drug candidates based on the structure of 9alpha-Hydroxymerulidial. Additionally, further studies are needed to elucidate the mechanism of action of 9alpha-Hydroxymerulidial and its potential as an anti-cancer agent. Finally, studies are needed to investigate the potential side effects and toxicity of 9alpha-Hydroxymerulidial in humans.
Conclusion:
In conclusion, 9alpha-Hydroxymerulidial is a natural product with potential therapeutic properties. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for the development of new drugs. Further studies are needed to elucidate the mechanism of action of 9alpha-Hydroxymerulidial and its potential as an anti-cancer agent. Additionally, studies are needed to investigate the potential side effects and toxicity of 9alpha-Hydroxymerulidial in humans.
Méthodes De Synthèse
The synthesis of 9alpha-Hydroxymerulidial has been achieved through several methods, including isolation from the roots of the plant Merulidial and total synthesis. The total synthesis of 9alpha-Hydroxymerulidial involves several steps, including the synthesis of the precursor molecule, followed by cyclization and oxidation to form the final product.
Applications De Recherche Scientifique
9alpha-Hydroxymerulidial has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, 9alpha-Hydroxymerulidial has shown potential as an anti-cancer agent, with studies indicating that it can inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
114924-37-7 |
|---|---|
Nom du produit |
9alpha-Hydroxymerulidial |
Formule moléculaire |
C15H20O4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
(1aR,2R,2aR,6aR)-2,2a-dihydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]indene-6,6a-dicarbaldehyde |
InChI |
InChI=1S/C15H20O4/c1-12(2)4-9-10(5-16)14(8-17)7-13(14,3)11(18)15(9,19)6-12/h5,8,11,18-19H,4,6-7H2,1-3H3/t11-,13+,14+,15-/m1/s1 |
Clé InChI |
YOHHEVRXKIVTMR-UQOMUDLDSA-N |
SMILES isomérique |
C[C@@]12C[C@@]1(C(=C3CC(C[C@@]3([C@@H]2O)O)(C)C)C=O)C=O |
SMILES |
CC1(CC2=C(C3(CC3(C(C2(C1)O)O)C)C=O)C=O)C |
SMILES canonique |
CC1(CC2=C(C3(CC3(C(C2(C1)O)O)C)C=O)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B45788.png)
